

Benzo[b]thiophene-7-carbonitrile: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Benzo[b]thiophene-7-carbonitrile

Cat. No.: B1341617

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of **Benzo[b]thiophene-7-carbonitrile**, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. This document consolidates essential data, experimental protocols, and key chemical insights to support ongoing research and development efforts.

Core Data Summary

A comprehensive summary of the key identifiers and physical properties of **Benzo[b]thiophene-7-carbonitrile** is presented below.

Property	Value	Reference
CAS Number	22780-71-8	[1]
Molecular Formula	C ₉ H ₅ NS	[1]
Molecular Weight	159.21 g/mol	[1]
Canonical SMILES	C1=CC=C2C(=C1)C=C(S2)C#N	
InChI Key	YXWXYZADKGQAQSO-UHFFFAOYSA-N	

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis and characterization of **Benzo[b]thiophene-7-carbonitrile**.

Synthesis of Benzo[b]thiophene-7-carbonitrile

A common synthetic route to **Benzo[b]thiophene-7-carbonitrile** involves the palladium-catalyzed cyanation of 7-bromo-benzo[b]thiophene.

Materials:

- 7-bromo-benzo[b]thiophene
- Zinc cyanide ($Zn(CN)_2$)
- Tris(dibenzylideneacetone)dipalladium(0) ($Pd_2(dba)_3$)
- 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
- Dimethylformamide (DMF)
- Toluene
- Ethyl acetate
- Brine solution
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- A mixture of 7-bromo-benzo[b]thiophene (1 equivalent), zinc cyanide (0.6 equivalents), tris(dibenzylideneacetone)dipalladium(0) (0.02 equivalents), and 1,1'-bis(diphenylphosphino)ferrocene (0.08 equivalents) is placed in a round-bottom flask.
- The flask is evacuated and backfilled with nitrogen gas three times.

- Anhydrous dimethylformamide is added, and the reaction mixture is heated to 120 °C for 12 hours.
- After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water.
- The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford **Benzo[b]thiophene-7-carbonitrile**.

Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

- δ 8.25 (dd, J = 7.9, 1.0 Hz, 1H)
- δ 7.95 (d, J = 7.9 Hz, 1H)
- δ 7.61 (d, J = 5.5 Hz, 1H)
- δ 7.52 (t, J = 7.9 Hz, 1H)
- δ 7.43 (d, J = 5.5 Hz, 1H)

¹³C NMR (101 MHz, CDCl₃):

- δ 141.2, 138.9, 132.8, 128.4, 126.9, 125.8, 124.9, 117.5, 110.1

Logical Workflow: Synthesis to Characterization

The following diagram illustrates the typical workflow from the synthesis of **Benzo[b]thiophene-7-carbonitrile** to its final characterization.



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Caption: Synthesis and Characterization Workflow for **Benzo[b]thiophene-7-carbonitrile**.

This guide serves as a foundational resource for professionals engaged in the study and application of **Benzo[b]thiophene-7-carbonitrile**. The provided data and protocols are intended to facilitate further research and innovation in the field.

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References

- 1. scbt.com [scbt.com]
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